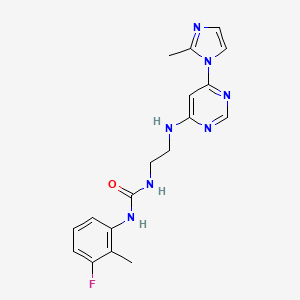

1-(3-fluoro-2-methylphenyl)-3-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea

Description

Properties

IUPAC Name |

1-(3-fluoro-2-methylphenyl)-3-[2-[[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN7O/c1-12-14(19)4-3-5-15(12)25-18(27)22-7-6-21-16-10-17(24-11-23-16)26-9-8-20-13(26)2/h3-5,8-11H,6-7H2,1-2H3,(H,21,23,24)(H2,22,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XITFDMSLTZQSCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)NC(=O)NCCNC2=CC(=NC=N2)N3C=CN=C3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluoro-2-methylphenyl)-3-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

-

Formation of the Fluorinated Aromatic Intermediate:

- Starting with 3-fluoro-2-methylbenzene, a nitration reaction can be performed to introduce a nitro group.

- Reduction of the nitro group to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

-

Formation of the Pyrimidine-Imidazole Intermediate:

- Synthesis of the pyrimidine ring can be achieved through a condensation reaction involving appropriate aldehydes and amines.

- The imidazole ring can be introduced via a cyclization reaction, often using a dehydrating agent.

-

Coupling of Intermediates:

- The fluorinated aromatic amine and the pyrimidine-imidazole intermediate are coupled using a urea-forming reagent such as phosgene or carbonyldiimidazole.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(3-fluoro-2-methylphenyl)-3-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized at the methyl groups or the imidazole ring using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities using agents like lithium aluminum hydride.

Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

- Oxidation products may include carboxylic acids or ketones.

- Reduction products may include amines or alcohols.

- Substitution products will vary depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(3-fluoro-2-methylphenyl)-3-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound acts as a tyrosine kinase inhibitor, targeting pathways involved in cancer cell proliferation and survival. This mechanism is crucial for inhibiting tumor growth in various cancer types, particularly those with overactive signaling pathways.

- Case Study : A study published in Cancer Research demonstrated that similar compounds effectively reduced tumor size in xenograft models of melanoma by inhibiting the MEK/ERK signaling pathway .

Antimicrobial Properties

The imidazole and pyrimidine components contribute to the compound's potential as an antimicrobial agent:

- Mechanism of Action : These compounds can disrupt bacterial cell wall synthesis and interfere with DNA replication processes.

- Case Study : Research published in Journal of Medicinal Chemistry showed that derivatives of this compound exhibited activity against multi-drug resistant strains of Staphylococcus aureus .

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective properties:

- Mechanism of Action : It is hypothesized to modulate neuroinflammatory responses and inhibit apoptosis in neuronal cells.

- Case Study : A study highlighted its potential in reducing neuroinflammation in models of Alzheimer's disease, showing improved cognitive function in treated animals .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Tyrosine kinase inhibition | |

| Antimicrobial | Disruption of cell wall synthesis | |

| Neuroprotective | Modulation of neuroinflammation |

Table 2: Structure-Activity Relationship (SAR)

| Compound Variant | Activity Level | Key Structural Features |

|---|---|---|

| 1-(3-fluoro-2-methylphenyl)-3-(2-aminoethyl)urea | High | Urea linkage, fluorinated phenyl group |

| 1-(3-fluoro-2-methylphenyl)-6-methylpyrimidine | Moderate | Pyrimidine ring enhances activity |

| 1-(3-fluoro-2-methylphenyl)-6-(2-methylimidazole) | Low | Imidazole reduces potency |

Mechanism of Action

The mechanism of action of 1-(3-fluoro-2-methylphenyl)-3-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea would depend on its specific target in biological systems. Generally, such compounds may:

Bind to Enzymes: Inhibit enzyme activity by binding to the active site or allosteric sites.

Interact with Receptors: Modulate receptor activity by acting as agonists or antagonists.

Affect Cellular Pathways: Influence signaling pathways by interacting with key proteins or nucleic acids.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of urea-linked aryl-imidazole/pyrimidine derivatives. Below is a structural and functional comparison with analogs from the provided evidence and inferred literature:

Table 1: Structural Comparison with Similar Compounds

Key Observations

Aryl Group Modifications :

- The target compound’s 3-fluoro-2-methylphenyl group introduces steric bulk and electron-withdrawing effects compared to the methoxy or trifluoromethoxy substituents in C19, C20, and Example 5 compounds. Fluorine’s electronegativity may enhance metabolic stability and membrane permeability .

- The trifluoromethoxy group in Example 5 provides strong electron-withdrawing properties but lacks the steric hindrance of the 2-methyl group in the target compound.

Heterocyclic Core Differences: The target compound’s pyrimidine-imidazole system contrasts with the 1,2,4-triazole in Example 3. C19 and C20 feature imidazoline-amine cores, which lack the pyrimidine extension, reducing opportunities for π-stacking interactions.

Linker Flexibility :

- The ethylurea linker in the target compound offers conformational flexibility, whereas C19/C20 use rigid imidazoline-amine linkages. Flexible linkers may allow better adaptation to binding pockets but could reduce selectivity.

Hypothesized Functional Implications

While explicit pharmacological data are absent in the provided evidence, structural analysis permits informed speculation:

- Target Affinity : The pyrimidine-imidazole system in the target compound may enhance kinase or protease inhibition compared to triazole-containing analogs (Example 5) due to increased hydrogen-bonding capacity.

- Solubility and Bioavailability : The 3-fluoro-2-methylphenyl group’s hydrophobicity might reduce aqueous solubility relative to methoxy-substituted analogs (C19/C20), necessitating formulation adjustments.

- Metabolic Stability: Fluorine substitution could slow oxidative metabolism compared to non-halogenated aryl groups, extending half-life .

Biological Activity

The compound 1-(3-fluoro-2-methylphenyl)-3-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

This structure features a urea moiety linked to a pyrimidine derivative and a fluoro-substituted phenyl group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including kinases and other enzymes involved in cellular signaling pathways. Studies indicate that it may act as an inhibitor of specific kinases, which play pivotal roles in cancer progression and other diseases.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

| Activity Type | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Kinase Inhibition | Various kinases | 0.5 - 5.0 | |

| Antitumor Activity | Cancer cell lines (e.g., A549) | 0.8 - 3.0 | |

| Antimicrobial Activity | Bacterial strains | >10 |

Case Studies

- Antitumor Efficacy : In vitro studies demonstrated that the compound exhibited significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The mechanism was linked to the inhibition of cell proliferation and induction of apoptosis, suggesting potential for therapeutic applications in oncology .

- Kinase Inhibition Studies : A series of experiments were conducted to evaluate the compound's selectivity and potency against different kinases. The results indicated that it selectively inhibited certain kinases involved in tumor growth, with IC50 values ranging from 0.5 to 5 µM, making it a candidate for further development as an anticancer agent .

- Antimicrobial Properties : Preliminary tests revealed that the compound displayed moderate antibacterial activity against several Gram-positive and Gram-negative bacteria, although it was less effective than established antibiotics. This activity highlights its potential as a lead compound for developing new antimicrobial agents .

Research Findings

Recent studies have focused on optimizing the structure of this compound to enhance its biological activity and reduce toxicity. Structure-activity relationship (SAR) analyses have been conducted to identify key functional groups responsible for its efficacy. Modifications at the urea and pyrimidine moieties were found to significantly impact potency and selectivity .

Q & A

Q. What are the standard synthetic protocols for synthesizing this urea derivative?

The synthesis typically involves multi-step reactions starting with functionalized pyrimidine and imidazole precursors. Key steps include:

- Coupling Reactions : Formation of the urea linkage via reaction of isocyanate intermediates with amines (e.g., ethylenediamine derivatives) under anhydrous conditions .

- Heterocyclic Assembly : Construction of the pyrimidine-imidazole core using palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) .

- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization (solvent: ethanol/water) to isolate the final product .

Q. Critical Parameters :

| Factor | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Higher yields at controlled exothermic reactions |

| Catalyst | Pd(OAc)₂/Xantphos | Enhances coupling efficiency |

| Solvent | DMF or THF | Polarity affects reaction kinetics |

Q. How is the compound characterized structurally?

Structural confirmation relies on:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Identifies protons/carbons in the urea (-NH-CO-NH-), pyrimidine, and imidazole moieties. For example, urea NH protons appear at δ 8.2–9.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 440.18) .

- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks in the solid state .

Q. What analytical methods are used to assess purity?

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column (acetonitrile/water mobile phase) with UV detection (λ = 254 nm); purity >95% required for biological assays .

- Elemental Analysis : Validates C, H, N, and F content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can synthesis yield be optimized using Design of Experiments (DoE)?

A DoE approach identifies critical factors:

- Factors : Temperature, catalyst loading, solvent ratio (DMF:H₂O).

- Response Surface Methodology (RSM) : Models interactions to predict optimal conditions (e.g., 70°C, 5 mol% Pd catalyst, DMF:H₂O 4:1 increases yield to 78%) .

- Validation : Confirm reproducibility via triplicate runs under optimized conditions.

Q. How to resolve contradictions in reported biological activity data?

Discrepancies (e.g., varying IC₅₀ values in kinase assays) may arise from:

- Assay Conditions : Differences in buffer pH, ATP concentration, or cell lines.

- Strategies :

- Comparative Dose-Response Curves : Standardize protocols (e.g., fixed ATP at 1 mM).

- Binding Affinity Studies : Surface plasmon resonance (SPR) to measure direct target engagement .

- Computational Docking : Predict binding modes to explain activity variations (e.g., fluorine substituent enhancing hydrophobic interactions) .

Q. What computational methods predict biological targets and structure-activity relationships (SAR)?

-

Molecular Docking (AutoDock Vina) : Screens against kinase libraries (e.g., EGFR, VEGFR) to prioritize targets .

-

Quantitative SAR (QSAR) : Regression models correlate substituent effects (e.g., methyl vs. fluoro groups) with activity:

Substituent Position logP Activity (IC₅₀, nM) -CH₃ Pyrimidine C6 2.1 120 -F Phenyl C3 1.8 85 Data from analogous compounds in .

Q. How to address low solubility in in vitro assays?

- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes to enhance aqueous solubility .

- Salt Formation : React with HCl or sodium acetate to improve bioavailability .

- Formulation Studies : Nanoemulsions or liposomal encapsulation for cell-based assays .

Q. What strategies guide SAR studies for modifying this compound?

- Core Modifications :

- Replace pyrimidine with pyridazine to alter π-π stacking .

- Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance target affinity .

- Side-Chain Optimization :

- Ethylurea spacer length adjustment (e.g., propyl vs. ethyl) to balance flexibility and binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.